3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid
Description
Systematic Nomenclature and Molecular Descriptors
IUPAC Name Derivation and Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(cyclopentylcarbonyl)amino]-4-methylbenzoic acid . The nomenclature follows substitutive principles:
- Parent structure : Benzoic acid (a benzene ring with a carboxylic acid group at position 1).
- Substituents :
- A methyl group (-CH₃) at position 4.
- A (cyclopentylcarbonyl)amino group (-NH-C(=O)-cyclopentyl) at position 3.
The numbering prioritizes the carboxylic acid as position 1, with subsequent substituents assigned the lowest possible locants. The cyclopentylcarbonyl moiety is named as a carbonyl-linked cyclopentane ring, appended to the amino group. This systematic name has been validated against PubChem records and chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₇NO₃ reflects:
- 14 carbon atoms : 7 from the benzene ring, 5 from the cyclopentyl group, and 2 from the methyl and carboxylic acid groups.
- 17 hydrogen atoms : Distributed across the aromatic ring, cyclopentane, and functional groups.
- 1 nitrogen atom : From the amide linkage.
- 3 oxygen atoms : One from the carboxylic acid and two from the carbonyl groups.
Molecular weight :
$$
\text{MW} = (14 \times 12.01) + (17 \times 1.01) + (1 \times 14.01) + (3 \times 16.00) = 247.29 \, \text{g/mol}.
$$
Exact mass calculations using isotopic distributions yield 247.1208 Da , consistent with high-resolution mass spectrometry data.
SMILES Notation and InChI Key Generation
SMILES notation :
OC(=O)C1=CC=C(NC(=O)C2CCCC2)C(C)=C1
- OC(=O) : Carboxylic acid group at position 1.
- C1=CC=C(...)C(C)=C1 : Benzene ring with a methyl group (C(C)) at position 4 and an amino-linked carbonyl group (NC(=O)C2CCCC2) at position 3.
- C2CCCC2 : Cyclopentane ring attached via the carbonyl group.
InChI Key :
FTTAGXIQQDJSMF-UHFFFAOYSA-N
Generated from the InChI string:
InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18)
This 27-character hash uniquely identifies the compound’s connectivity, stereochemistry, and tautomeric states.
Table 1: Molecular Descriptors
The compound’s topological polar surface area (TPSA) is derived from contributions by the carboxylic acid (37.3 Ų), amide (43.7 Ų), and methyl groups (0 Ų), highlighting its moderate polarity.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTAGXIQQDJSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588184 | |
| Record name | 3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-57-8 | |
| Record name | 3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 3-Amino-4-methylbenzoic acid
A common precursor is 3-amino-4-methylbenzoic acid (also known as 4-amino-3-methylbenzoic acid), which can be prepared by catalytic reduction of 3-nitro-4-methylbenzoic acid. According to Chinese patent CN106831460A, the reduction is efficiently performed using iron powder as a reducing agent in the presence of a quaternary ammonium phase transfer catalyst (e.g., tetrabutylammonium bromide) and a Bronsted acid (e.g., ammonium chloride or hydrochloric acid) in aqueous media. The reaction conditions are typically:
- Temperature: 85–110 °C
- Reaction time: 2–6 hours
- Molar ratios: 3-methyl-4-nitrobenzoic acid : iron powder : phase transfer catalyst ≈ 1 : 1–5 : 0.000001–1
- Solvent: water, methanol, or ethanol (water preferred)
- Post-reaction treatment includes pH adjustment with sodium carbonate, activated carbon decolorization, filtration, acid precipitation, and drying.
This method yields up to 90.1% of 3-amino-4-methylbenzoic acid with high purity (~97.5%) and is suitable for industrial scale due to its simplicity and cost-effectiveness.
Amide Bond Formation
The key step to form 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid involves coupling the amino group of 3-amino-4-methylbenzoic acid with cyclopentylcarbonyl chloride or an activated ester derivative. The general procedure includes:
- Dissolving 3-amino-4-methylbenzoic acid in an appropriate solvent such as dichloromethane or tetrahydrofuran.
- Adding a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
- Slowly adding cyclopentylcarbonyl chloride under cooling to control the exothermic reaction.
- Stirring the reaction mixture at controlled temperature (often 0–25 °C) for several hours to ensure complete amide bond formation.
- Work-up by aqueous extraction, washing, and purification by recrystallization or chromatography.
This step requires careful stoichiometric control and anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Reduction of nitro group | 85–110 °C, 2–6 h, Fe powder, TBAB catalyst, aqueous solvent | Phase transfer catalyst enhances contact between reagents, improving yield and rate |
| pH adjustment and filtration | pH ~7–8 with sodium carbonate, activated carbon decolorization | Removes impurities and iron residues |
| Amide bond formation | 0–25 °C, inert solvent, base (TEA), slow addition of cyclopentylcarbonyl chloride | Controls reaction exotherm and prevents side reactions |
| Purification | Recrystallization or chromatography | Ensures high purity for downstream applications |
Research Findings and Yield Data
- The reduction step to prepare 3-amino-4-methylbenzoic acid achieves yields up to 90.1% with product purity around 97.5%, as confirmed by liquid chromatography and melting point analysis (169–173 °C) [CN106831460A].
- The amide coupling step typically results in high conversion rates (>85%) when optimized, though exact yields depend on reagent purity and reaction scale.
- The use of phase transfer catalysts and controlled acid-base conditions significantly improves reaction efficiency and product quality.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield (%) | Purity (%) | Key Notes |
|---|---|---|---|---|
| Reduction of 3-nitro-4-methylbenzoic acid | Fe powder, TBAB, NH4Cl or HCl, water, 85–110 °C, 2–6 h | Up to 90.1 | ~97.5 | Phase transfer catalyst critical for efficiency |
| Amide formation | 3-amino-4-methylbenzoic acid, cyclopentylcarbonyl chloride, TEA, DCM, 0–25 °C | >85 | >95 | Requires anhydrous conditions, slow reagent addition |
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-[(Cyclopentylcarbonyl)amino]-4-carboxybenzoic acid.
Reduction: 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The cyclopentylcarbonyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially affecting their function. The amino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Cyclopentylcarbonyl)amino]-4-chlorobenzoic acid
- 3-[(Cyclopentylcarbonyl)amino]-4-ethylbenzoic acid
- 3-[(Cyclopentylcarbonyl)amino]-4-fluorobenzoic acid
Uniqueness
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid, a compound with the CAS number 915923-57-8, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Molecular Structure
The molecular formula for this compound is . The compound features a cyclopentylcarbonyl group attached to the amino group of the benzoic acid derivative, which influences its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 219.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pH | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Similar compounds have been shown to influence various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives that have demonstrated anti-inflammatory properties.
- Modulation of Receptor Activity : It may interact with receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Anti-inflammatory Properties : Studies have shown that benzoic acid derivatives can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies and Research Findings
-
Anti-inflammatory Effects :
- A study conducted on related compounds showed significant reductions in pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar anti-inflammatory properties .
- Neuroprotective Effects :
- Antioxidant Activity :
Q & A
Q. What are the established synthetic routes for 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid?
Answer: The compound is typically synthesized via amide coupling between 3-amino-4-methylbenzoic acid and cyclopentylcarbonyl chloride. Key methodologies include:
- Schotten-Baumann reaction : Conducted in a biphasic system (e.g., aqueous NaOH and dichloromethane) to minimize hydrolysis of the acyl chloride .
- Coupling agents : Use of EDCl/HOBt in anhydrous DMF to activate the carbonyl group, improving reaction efficiency .
Post-synthesis, crude products are purified via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
Q. How do solubility properties influence purification and experimental design?
Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). This necessitates:
- Recrystallization : Ethanol/water mixtures for optimal crystal formation .
- Chromatography : Gradient elution with ethyl acetate/hexane to resolve byproducts .
- Handling : Storage in desiccators at 4°C to prevent hygroscopic degradation .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Answer:
- Catalyst screening : FeCl₃ (as in chlorination of analogous benzoic acids) may enhance acylation rates .
- Solvent optimization : THF or DCM improves solubility of hydrophobic intermediates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-acylation .
- Base selection : Triethylamine instead of NaOH minimizes hydrolysis in non-aqueous systems .
Q. What methods are used to identify and quantify synthetic impurities?
Answer:
- HPLC-MS : Detects impurities at trace levels (e.g., unreacted starting materials or hydrolyzed byproducts) .
- NMR spiking : Addition of authentic standards to distinguish impurities in complex mixtures .
- Accelerated stability studies : Stress testing (e.g., 40°C/75% RH) followed by LC-MS quantifies degradation products .
Q. How should contradictory biological activity data be resolved?
Answer:
- Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) .
- Impurity profiling : Correlate biological activity with purity levels (e.g., HPLC purity ≥98% reduces false positives) .
- Dose-response studies : Establish EC₅₀/IC₅₀ curves to confirm activity trends across multiple replicates .
Q. What computational strategies predict the compound’s target interactions?
Answer:
- Molecular docking : Use PDB structures (e.g., enzyme active sites) to model binding modes. For example, the cyclopentyl group may occupy hydrophobic pockets .
- DFT calculations : Optimize geometry and electrostatic potential maps to predict reactivity or tautomerization .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) .
Q. How is the stability of this compound assessed under varying storage conditions?
Answer:
Q. What strategies explore structure-activity relationships (SAR) for derivatives?
Answer:
- Analog synthesis : Modify substituents (e.g., cyclopentyl → cyclohexyl) to probe steric/electronic effects .
- Biological testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization assays .
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
